molecular formula C20H19N3O3S B2763830 ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 941905-72-2

ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No. B2763830
CAS RN: 941905-72-2
M. Wt: 381.45
InChI Key: PWCJZVXWVODYMF-UHFFFAOYSA-N
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Description

“Ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate” is a chemical compound used in various scientific research. It possesses unique properties that make it highly suitable for applications in drug discovery, organic synthesis, and medicinal chemistry. Imidazole, a key component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of imidazole, a component of the compound, contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Chemistry and Synthesis Applications

The research demonstrates the compound's role in chemical synthesis, leading to the development of diverse heterocyclic compounds with potential biological activities. For example, a study on the chemistry of sym-tetrazine revealed the conversion of ethyl imidobenzoate hydrochloride through reactions that yield derivatives with potential for further chemical manipulation (Postovskii, Ershov, Sidorov, & Serebryakova, 1977). Another significant work focused on the synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides, showcasing the chemical versatility and potential antimicrobial applications of derivatives synthesized from ethyl benzoate (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).

Biological Activity and Antimicrobial Applications

Research also extends into the biological realm, where derivatives of the compound have been evaluated for antimicrobial activities. A study on imidazole derivatives targeting the dihydropteroate synthase enzyme found that these compounds exhibit appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates a promising avenue for developing new antimicrobial agents (Daraji, Rajani, Rajani, Pithawala, Jayanthi, & Patel, 2021). Similarly, the synthesis and characterization of new ethyl-2-amino benzothiazole-6-carboxylate derivatives have been investigated, highlighting the compound's potential in generating biologically active molecules with antibacterial properties (Jebur, Abdullah, & Saleh, 2018).

Insecticidal and Antitumor Activities

Further applications include the assessment of insecticidal properties and antitumor activities. Research on heterocycles incorporating a thiadiazole moiety against the cotton leafworm revealed the potential of using such compounds in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). Another study explored the synthesis of derivatives for antitumor activities, demonstrating the compound's utility in creating molecules with significant effects against cancer cell lines (Mohareb & Gamaan, 2018).

Future Directions

Imidazole has become an important synthon in the development of new drugs . Given the broad range of chemical and biological properties of imidazole, there is potential for “ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate” to be explored in various applications in drug discovery, organic synthesis, and medicinal chemistry.

properties

IUPAC Name

ethyl 2-[[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-2-26-19(25)15-10-6-7-11-16(15)22-18(24)13-27-20-21-12-17(23-20)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCJZVXWVODYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate

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